molecular formula C34H53NO10 B12300538 4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]

4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]

Cat. No.: B12300538
M. Wt: 635.8 g/mol
InChI Key: CDTUWAZCNSYUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[®-2-methylbutanoate] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of cevanes, which are characterized by their polyhydroxylated structures and epoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[®-2-methylbutanoate] involves multiple steps, including the formation of the epoxy group and the acetylation of hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[®-2-methylbutanoate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[®-2-methylbutanoate] has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[®-2-methylbutanoate] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Neogermitrine: Another cevanes compound with similar structural features.

    Veracevine: Known for its polyhydroxylated structure and biological activities.

    Zygadenine: Shares structural similarities and is studied for its biological properties.

Uniqueness

4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[®-2-methylbutanoate] stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H53NO10

Molecular Weight

635.8 g/mol

IUPAC Name

(16-acetyloxy-10,12,14,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-13-yl) 2-methylbutanoate

InChI

InChI=1S/C34H53NO10/c1-7-17(3)29(39)44-28-26(38)25-19(15-35-14-16(2)8-9-23(35)31(25,6)40)20-13-32-27(33(20,28)41)21(43-18(4)36)12-22-30(32,5)11-10-24(37)34(22,42)45-32/h16-17,19-28,37-38,40-42H,7-15H2,1-6H3

InChI Key

CDTUWAZCNSYUTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)O)O)C)OC(=O)C)O)O

Origin of Product

United States

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